molecular formula C8H10O3 B133713 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-75-8

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B133713
CAS No.: 156329-75-8
M. Wt: 154.16 g/mol
InChI Key: JUEOPDFUPZDVKM-UHFFFAOYSA-N
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Description

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact structure. The molecular formula of this compound is C8H10O3, and it has a molecular weight of 154.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various methods. One practical approach involves the metal-free homolytic aromatic alkylation protocol . This method is advantageous as it avoids the use of metals, making it more environmentally friendly. The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

On an industrial scale, the synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, can be performed using flow photochemical addition of propellane to diacetyl . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of bicyclo[1.1.1]pentane, such as alcohols, ketones, and substituted carboxylic acids .

Scientific Research Applications

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid include:

Uniqueness

What sets this compound apart is its acetyl group, which provides unique reactivity and potential for further functionalization. This makes it a versatile building block in synthetic chemistry and a valuable compound in various research applications .

Properties

IUPAC Name

3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(9)7-2-8(3-7,4-7)6(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEOPDFUPZDVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439530
Record name 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-75-8
Record name 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156329-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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